molecular formula C23H32N6O3 B2800881 8-[(4-benzylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 573950-51-3

8-[(4-benzylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Katalognummer: B2800881
CAS-Nummer: 573950-51-3
Molekulargewicht: 440.548
InChI-Schlüssel: LBPHKCNWIGORNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-[(4-benzylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C23H32N6O3 and its molecular weight is 440.548. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 8-[(4-benzylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS Number: 573950-51-3) belongs to a class of purine derivatives that exhibit significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H33N6O3C_{23}H_{33}N_{6}O_{3} with a molecular weight of 441.5 g/mol. The structure features a purine core substituted with a benzylpiperazine moiety and an ethoxyethyl group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC23H33N6O3
Molecular Weight441.5 g/mol
CAS Number573950-51-3

Research indicates that compounds containing piperazine and purine moieties often interact with various biological targets. The following mechanisms have been proposed for this compound:

  • Acetylcholinesterase Inhibition : Similar piperazine derivatives have shown the ability to inhibit human acetylcholinesterase, which is crucial for neurotransmission and has implications in neurodegenerative diseases such as Alzheimer's disease .
  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Some purine derivatives are known to act as DPP-IV inhibitors, which are beneficial in managing type II diabetes by enhancing insulin secretion and lowering blood glucose levels .
  • Antioxidant Activity : Compounds with similar structures have been reported to exhibit antioxidant properties, potentially mitigating oxidative stress in various biological systems.

Antidiabetic Potential

The inhibition of DPP-IV suggests that this compound could be explored for its antidiabetic effects. DPP-IV inhibitors are a well-established class of medications for managing type II diabetes by prolonging the action of incretin hormones.

Neuroprotective Effects

Given its potential acetylcholinesterase inhibitory activity, this compound may also serve as a candidate for neuroprotective therapies aimed at treating cognitive decline associated with Alzheimer's disease.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of piperazine derivatives for their pharmacological profiles:

  • Study on Piperazine Derivatives : A virtual screening study highlighted the binding affinities of various piperazine derivatives to acetylcholinesterase, suggesting that modifications could enhance their inhibitory effectiveness .
  • DPP-IV Inhibition Studies : Research has demonstrated that certain purine derivatives can significantly inhibit DPP-IV activity in vitro, leading to decreased glucose levels in diabetic models .

Eigenschaften

IUPAC Name

8-[(4-benzylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O3/c1-4-32-15-14-29-19(24-21-20(29)22(30)26(3)23(31)25(21)2)17-28-12-10-27(11-13-28)16-18-8-6-5-7-9-18/h5-9H,4,10-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPHKCNWIGORNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.